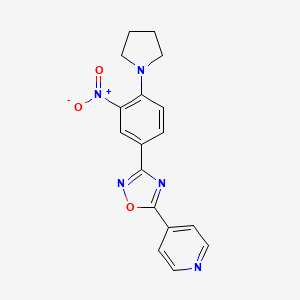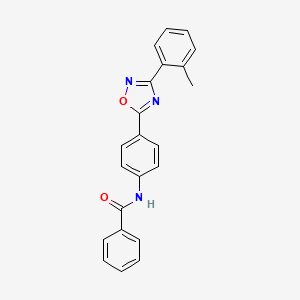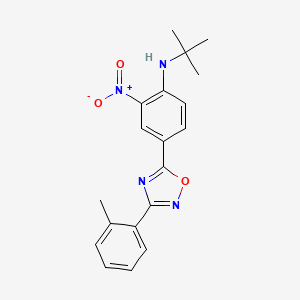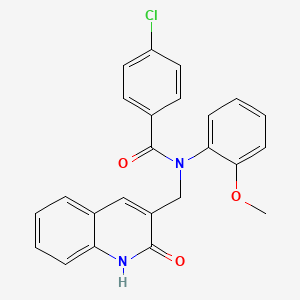
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide, also known as ML277, is a small molecule inhibitor of the ion channel Kv7.1. This compound has been found to have potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and cancer.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide involves the inhibition of the Kv7.1 ion channel, which is responsible for regulating the flow of potassium ions across cell membranes. By blocking this channel, this compound can restore normal heart rhythm, reduce seizures, and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In cardiac arrhythmias, this compound can restore normal heart rhythm by reducing the activity of the Kv7.1 ion channel. In epilepsy, this compound can reduce seizures by inhibiting the activity of the Kv7.2/7.3 ion channels. In cancer, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide in lab experiments is its high potency and selectivity for the Kv7.1 ion channel. This allows for precise targeting of the ion channel and reduces the risk of off-target effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in lab experiments.
Orientations Futures
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide. One area of research is the development of more potent and selective inhibitors of the Kv7.1 ion channel. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as hypertension and diabetes. Additionally, research can be conducted to explore the use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion
In conclusion, this compound is a small molecule inhibitor of the Kv7.1 ion channel that has potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and cancer. Its mechanism of action involves the inhibition of the ion channel, which can restore normal physiological functions. While there are limitations to its use in lab experiments, ongoing research is exploring its potential for future therapeutic applications.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide involves a multistep process that includes the reaction of 2-hydroxy-6-methoxyquinoline with 3-bromopropylbenzamide, followed by the addition of lithium bis(trimethylsilyl)amide. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cardiac arrhythmias, this compound has been found to be effective in restoring normal heart rhythm by blocking the ion channel Kv7.1. In epilepsy, this compound has been shown to reduce seizures by inhibiting the activity of the Kv7.2/7.3 ion channels. In cancer, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-methyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-10-24(22(26)16-7-5-6-15(2)11-16)14-18-12-17-13-19(27-3)8-9-20(17)23-21(18)25/h5-9,11-13H,4,10,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMHHMMGMNNGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709273.png)


![3,5-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709293.png)


![N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)




